![molecular formula C18H18N4O2S B2850038 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034432-87-4](/img/structure/B2850038.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps . The imidazole ring could be formed using methods highlighted in recent advances in the synthesis of substituted imidazoles . The tetrahydrothiophene group could be introduced through a nucleophilic substitution reaction. Finally, the isonicotinamide group could be attached via an amide coupling reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the exact substituents present .Scientific Research Applications
Design and Synthesis of Novel Inhibitors
Research efforts have focused on designing and synthesizing novel inhibitors targeting specific biological pathways. For instance, a study by Ting-jian Zhang et al. (2019) highlighted the synthesis of N-phenylisonicotinamide derivatives as potent xanthine oxidase (XO) inhibitors, utilizing a structure-based drug design strategy. This research aimed at optimizing the interaction between the inhibitors and the target enzyme to enhance potency, demonstrating the compound's application in drug discovery for diseases associated with XO activity, such as gout or cardiovascular diseases (Ting-jian Zhang et al., 2019).
Development of Antimicrobial Agents
The synthesis of imidazole derivatives has been explored for their antimicrobial properties. Rakesh K Patel et al. (2017) synthesized N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives, which were evaluated for their antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents in response to the growing issue of antibiotic resistance, highlighting the compound's role in addressing public health challenges (Rakesh K Patel et al., 2017).
Corrosion Inhibition for Industrial Applications
In the context of industrial applications, research by M. Yadav et al. (2015) explored amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. The study showcased how derivatives of benzimidazole, including structures similar to the specified chemical compound, can serve as effective corrosion inhibitors, underscoring their significance in prolonging the lifespan of metal structures in corrosive environments (M. Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)24-13-6-8-25-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGRHGHBUDQDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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